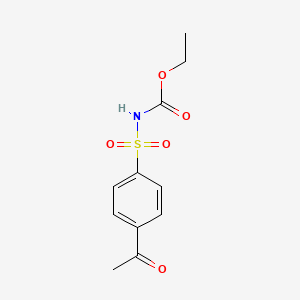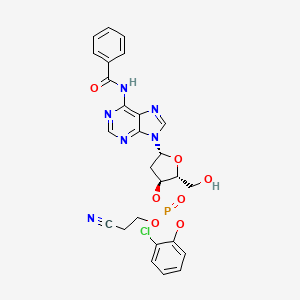![molecular formula C18H24ClNO B13767363 alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride CAS No. 7405-15-4](/img/structure/B13767363.png)
alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride is a heterocyclic organic compound with the molecular formula C18H23NO.HCl and a molecular weight of 305.84 g/mol . It is known for its applications in various scientific research fields and is often used for experimental and research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride typically involves the reaction of benzhydryl chloride with 2-(dimethylamino)-1-methylethanol in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.
Mechanism of Action
The mechanism of action of alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an H1-receptor antagonist, blocking the actions of endogenous histamine. This interaction leads to various pharmacological effects, including antipruritic and antitussive actions .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: An ether that is the benzhydryl ether of 2-(dimethylamino)ethanol, used as an H1-receptor antagonist.
Chlorpheniramine: Another H1-receptor antagonist with similar pharmacological effects.
Promethazine: A phenothiazine derivative with antihistamine and sedative properties.
Uniqueness
Alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its ability to act as an H1-receptor antagonist makes it valuable in research focused on histamine-related pathways and conditions .
Properties
CAS No. |
7405-15-4 |
|---|---|
Molecular Formula |
C18H24ClNO |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
3-(dimethylamino)-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C18H23NO.ClH/c1-15(14-19(2)3)18(20,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,15,20H,14H2,1-3H3;1H |
InChI Key |
YWAGQZNXGUHOSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


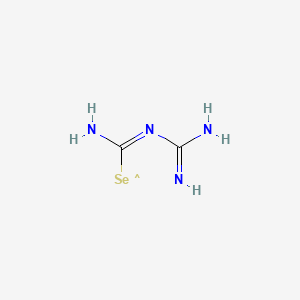
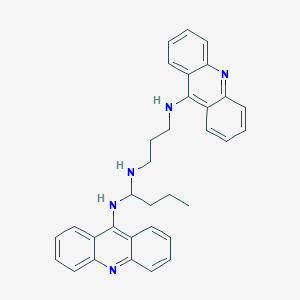
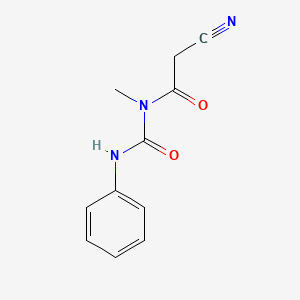
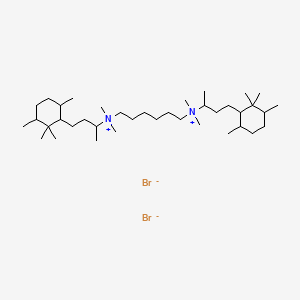
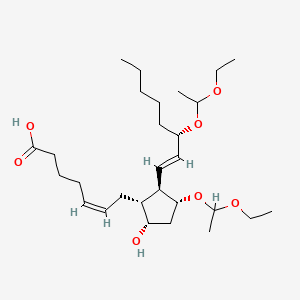

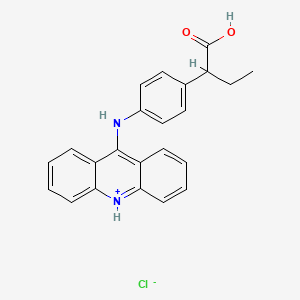
![Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane](/img/structure/B13767318.png)
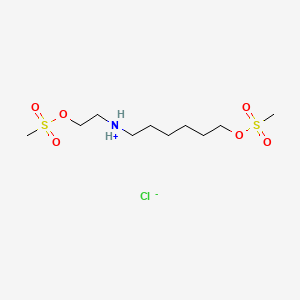
![(2Z)-4-Chloro-2-[(2,4-dichlorophenyl)methylene]-3-oxo-butanoic acid ethyl ester](/img/structure/B13767337.png)


